4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
4-(4-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core linked to a morpholine ring and a piperazine moiety substituted with a 4-bromophenyl ethyl group. This structure integrates key pharmacophoric elements common in kinase inhibitors and receptor-targeting molecules, such as:
- Pyrimidine core: Facilitates π-π stacking interactions with biological targets.
- Morpholine ring: Enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
4-[4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-3-1-17(2-4-18)6-8-24-9-11-25(12-10-24)19-5-7-22-20(23-19)26-13-15-27-16-14-26/h1-5,7H,6,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNUDUAZOSYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps. One common approach includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-bromophenethylamine with piperazine under controlled conditions.
Coupling with pyrimidine: The piperazine intermediate is then reacted with a pyrimidine derivative to form the desired compound.
Morpholine incorporation: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : This compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer, neurological disorders, and infections.
Mechanism of Action : The compound's mechanism of action is believed to involve modulation of neurotransmitter receptors and inhibition of specific kinases. For instance, piperazine derivatives are known to exhibit activity against serotonin receptors, which are crucial in mood regulation and anxiety disorders .
Biological Studies
Biochemical Interactions : In biological studies, this compound is utilized to explore its interactions with enzymes and receptors. Its ability to bind selectively to certain targets allows researchers to study the underlying mechanisms of diseases and the effects of potential treatments.
Antitumor Activity : Recent studies have indicated that compounds similar to this one exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. This suggests that it could be developed into a chemotherapeutic agent .
Material Science
Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its ability to conduct electricity while maintaining stability under operational conditions is particularly valuable in the development of new electronic materials .
Case Studies
- Antidepressant Activity : A study investigating the effects of piperazine derivatives on depressive behaviors demonstrated that compounds structurally related to 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine showed significant improvements in animal models of depression . This highlights its potential role in treating mood disorders.
- Kinase Inhibition : Research has shown that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression. For example, studies focusing on the inhibition of the Akt pathway have revealed promising results, suggesting that these compounds could serve as lead candidates for anticancer therapies .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Target | Activity |
|---|---|---|---|
| This compound | Structure | Serotonin Receptors | Antidepressant |
| Piperazine Derivative A | Structure | Akt Kinase | Antitumor |
| Piperazine Derivative B | Structure | Enzyme X | Antiviral |
Mechanism of Action
The mechanism of action of 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent Effects on Physicochemical Properties
Piperazine Modifications
Core Heterocycle Comparisons
- Pyrimidine (Target) : Offers planar geometry for ATP-binding pocket interactions.
- Thienopyrimidine (EP 2 402 347 A1): Sulfur atom in thiophene enhances metabolic stability compared to pyrimidine .
- Imidazopyridine (Compound 10a) : Larger surface area improves binding to hydrophobic kinase domains .
Biological Activity
The compound 4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a morpholine ring, a pyrimidine moiety, and a piperazine group substituted with a bromophenyl ethyl chain. The molecular formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine moiety is significant for binding to serotonin and dopamine receptors, which are crucial in neuropharmacology.
Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. A related study synthesized various derivatives and tested them in animal models, demonstrating efficacy in reducing seizure activity through modulation of neurotransmitter systems .
Antimicrobial Properties
Some studies have reported that compounds similar to This compound exhibit antimicrobial activity. For instance, Mannich derivatives containing piperazine structures have shown promising antibacterial effects against various pathogens .
Antioxidant Activity
The compound's structural features may contribute to antioxidant activity. Certain derivatives have been studied for their ability to scavenge free radicals, thus providing potential therapeutic benefits in oxidative stress-related conditions .
Case Studies
- Anticonvulsant Screening : A study involving the synthesis of 22 new piperazine derivatives found that many exhibited significant anticonvulsant activity in standard seizure models. The most active compounds were those structurally similar to our target compound .
- Antimicrobial Testing : In a series of tests, derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group was crucial for enhancing antimicrobial potency .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets, including serotonin receptors and cyclooxygenase enzymes. These studies suggest that the compound could serve as a lead for developing new therapeutic agents targeting neurological disorders and inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. Key modifications :
- Piperazine substitution : Replace 4-bromophenyl with 4-fluorophenyl to assess halogen-dependent activity .
- Morpholine replacement : Test pyrrolidine or thiomorpholine analogs for improved BBB penetration .
Biological endpoints : - In vitro : IC₅₀ for target enzymes (e.g., kinases, hCA II) .
- In silico : Docking scores (Glide XP, ΔG < -8 kcal/mol) correlate with experimental binding affinities .
Advanced: How to address low solubility in aqueous buffers?
Q. Approaches :
- Salt formation : Prepare mesylate or tosylate salts (solubility >5 mg/mL in PBS vs. <1 mg/mL for free base) .
- Co-solvents : Use 10% β-cyclodextrin in pH 7.4 buffer for in vitro assays .
- Prodrugs : Introduce phosphate esters at the morpholine oxygen (hydrolyzed in vivo by phosphatases) .
Advanced: What computational tools predict metabolic pathways?
Q. Software :
- Meteor Nexus : Identifies Phase I metabolites (e.g., morpholine ring hydroxylation, t₁/₂ = 2.3 hours) .
- SwissADME : Forecasts high CYP3A4 liability (2 of 5 metabolic sites) .
Validation : Compare with in vitro microsomal studies (human liver microsomes, NADPH regeneration system) .
Advanced: How to handle regioselectivity challenges in pyrimidine functionalization?
Issue : Competing N1 vs. N3 substitution in pyrimidine.
Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
